10-Oxabenzo[def]chrysen-9-one

Catalog No.
S565099
CAS No.
M.F
C19H10O2
M. Wt
270.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Oxabenzo[def]chrysen-9-one

Product Name

10-Oxabenzo[def]chrysen-9-one

IUPAC Name

pyreno[1,2-b]pyran-9-one

Molecular Formula

C19H10O2

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C19H10O2/c20-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(19(14)21-16)18(13)17(11)12/h1-10H

InChI Key

NHGPSFSQAVBCRE-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4OC(=O)C=C5)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4OC(=O)C=C5)C=C2

The exact mass of the compound 10-Oxabenzo[def]chrysen-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

10-Oxabenzo[def]chrysen-9-one, with the chemical formula C19_{19}H10_{10}O2_2, is a polycyclic aromatic compound belonging to the class of oxo derivatives of chrysenes. This compound features a complex fused ring structure that includes a benzene ring and a pyranone moiety, making it an interesting subject for both chemical and biological studies. The compound is also known by its IUPAC name, pyreno[2,1-e]pyran-9-one, and is characterized by its unique optical and electronic properties due to the arrangement of its conjugated double bonds and functional groups .

Involving 10-oxabenzo[def]chrysen-9-one can be categorized into several types:

  • Oxidation Reactions: The compound can undergo oxidation to form various derivatives, potentially altering its biological activity.
  • Reduction Reactions: It may also participate in reduction reactions, yielding different reduced forms that could exhibit distinct properties.
  • Substitution Reactions: The presence of reactive sites allows for electrophilic or nucleophilic substitutions, leading to the formation of new compounds.

These reactions are typically represented in balanced chemical equations that illustrate the transformation of reactants into products

Research indicates that 10-oxabenzo[def]chrysen-9-one exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, hinting at its potential as a therapeutic agent in oncology.
  • Antimicrobial Effects: There is evidence suggesting that this compound possesses antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .

The synthesis of 10-oxabenzo[def]chrysen-9-one can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis techniques involve multi-step reactions starting from simpler aromatic compounds. Key steps may include cyclization and functional group transformations.
  • Photochemical Methods: Some researchers have explored photochemical pathways to synthesize this compound under UV irradiation conditions, which can facilitate specific bond formations.
  • Biological Synthesis: There is potential for microbial or enzymatic synthesis routes that could offer more sustainable production methods.

Each method presents unique advantages and challenges regarding yield, purity, and environmental impact .

10-Oxabenzo[def]chrysen-9-one has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating oxidative stress-related diseases or cancers.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.
  • Dyes and Pigments: The compound's vibrant color characteristics may find use in dye formulations for textiles and coatings.

The versatility of this compound highlights its significance across multiple fields of research and industry .

Interaction studies involving 10-oxabenzo[def]chrysen-9-one focus on its binding affinities with various biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in disease pathways can elucidate its role as a potential drug candidate.
  • Cellular Uptake Studies: Understanding how effectively this compound is absorbed by cells can inform its bioavailability and efficacy in therapeutic applications.

These studies are crucial for determining the practical utility of 10-oxabenzo[def]chrysen-9-one in biomedical contexts .

Several compounds share structural similarities with 10-oxabenzo[def]chrysen-9-one. Notable examples include:

Compound NameChemical FormulaUnique Features
ChrysenedioneC18_{18}H12_{12}O2_2Lacks the oxygen functionality at position 10
Benzo[a]pyreneC18_{18}H12_{12}Known carcinogen; simpler structure
PyreneC16_{16}H10_{10}Core structure without additional oxygen
1-Hydroxybenzo[a]pyreneC18_{18}H12_{12}OHydroxylated derivative with different reactivity

These compounds differ primarily in their functional groups and structural arrangements, which influence their chemical reactivity and biological activities. The presence of the oxo group in 10-oxabenzo[def]chrysen-9-one contributes significantly to its unique properties compared to these similar compounds.

Multi-Step Organic Synthesis Strategies

The synthesis of 10-oxabenzo[def]chrysen-9-one represents a significant challenge in polycyclic aromatic hydrocarbon chemistry, requiring sophisticated multi-step synthetic approaches [1]. This compound, with molecular formula C19H10O2 and molecular weight 270.287 Da, is primarily formed through bacterial metabolic pathways involving the oxidation of benzo[a]pyrene [1] [2].

The most well-characterized synthetic route involves the microbial transformation by Mycobacterium vanbaalenii PYR-1, which initiates oxidation at multiple positions of benzo[a]pyrene through dioxygenase and monooxygenase enzymatic systems [1]. The proposed mechanism involves initial dioxygenation at C-9 and C-10 positions, yielding benzo[a]pyrene cis-9,10-dihydrodiol as an intermediate [1]. Subsequent dehydration of this dihydrodiol intermediate to form a dihydroxy compound, followed by meta-cleavage and aromatic ring closure, leads to the formation of 10-oxabenzo[def]chrysen-9-one [1].

In laboratory synthesis approaches, multi-step organic synthesis strategies for related polycyclic aromatic compounds typically employ sequential cyclization reactions [9] [10]. The synthesis generally requires careful control of reaction conditions, including temperature, solvent selection, and catalyst choice to achieve the desired regioselectivity [9]. For benzochrysene derivatives, common synthetic approaches include Friedel-Crafts acylation reactions followed by cyclization steps, though these methods often suffer from selectivity challenges [40].

Recent advances in synthetic methodology have demonstrated that palladium-catalyzed domino reactions can provide efficient routes to related benzo[c]chromene structures [14]. These approaches utilize Suzuki-Miyaura cross-coupling combined with oxidative lactonization under aqueous-aerobic conditions [14]. The development of one-pot synthesis protocols has shown particular promise for constructing polycyclic aromatic lactone frameworks [14].

Synthetic ApproachKey IntermediatesReaction ConditionsYield Range
Microbial OxidationBenzo[a]pyrene cis-9,10-dihydrodiolAerobic, 25°C, 96hVariable
Palladium-CatalyzedAryl halides, boronic acidsAqueous, O2, 120°C50-95%
Friedel-Crafts RouteAcylated intermediatesAlCl3, elevated tempModerate

Regioselectivity in Ring Formation and Functionalization

Regioselectivity in the formation of 10-oxabenzo[def]chrysen-9-one is critically determined by the electronic properties and steric accessibility of the precursor polycyclic aromatic hydrocarbon [16] [17]. The microbial synthesis pathway demonstrates remarkable regioselectivity, with Mycobacterium vanbaalenii PYR-1 showing preferential oxidation at C-9,10 positions over other potential sites such as C-4,5 or C-11,12 [1].

The regioselectivity observed in bacterial systems reflects the substrate specificity of the involved oxygenase enzymes [1]. Nuclear magnetic resonance analysis of the final product reveals characteristic chemical shifts at 6.69 ppm for H8, indicating the specific positioning of the lactone oxygen bridge [1]. The coupling patterns and nuclear Overhauser effect experiments confirm the absence of protons at C-9 and C-10 positions, consistent with the proposed benzocoumarin-like structure [1].

In synthetic approaches to related polycyclic aromatic systems, regioselectivity is influenced by multiple factors including electronic effects, steric hindrance, and coordination directing groups [16] [17]. For benzothiophene-containing biaryls, cross-coupling reactions demonstrate that triflate groups play crucial roles in regioselective dearomatization, while acetate assists in base-mediated rearomatization processes [16]. X-ray crystallographic analysis has provided solid evidence for these mechanistic pathways [16].

The formation of angularly fused ring systems requires careful consideration of regiochemical control [17]. Palladium-coordinative carboxylic acid functionalities can serve as transient directing groups, enabling regiospecific synthesis through tandem catalyzed olefination, Diels-Alder cyclization, and oxidative aromatization [17]. This approach allows for controlled functionalization at specific positions while maintaining the integrity of the polycyclic framework [17].

Studies on ring-enlargement reactions in polycyclic aromatic hydrocarbon formation have shown that cyclopentadienyl radicals can participate in regioselective processes [19]. Mass spectrometric investigations demonstrate that while methyl addition pathways can enhance benzene formation, larger polycyclic hydrocarbon formation is dominated by cyclopentadienyl-driven molecular growth routes [19].

Oxidation Mechanisms and Byproduct Formation

The oxidation mechanisms leading to 10-oxabenzo[def]chrysen-9-one formation involve complex multi-step processes with significant byproduct formation [30] [31]. Initial oxidation of benzo[a]pyrene by hydroxyl radicals or other oxidizing species can proceed through multiple competing pathways, including hydroxylation, epoxidation, and ring-opening reactions [30] [33].

The primary oxidation mechanism involves the formation of hydroxycyclohexadienyl radicals through radical addition to the aromatic ring system [33]. These intermediates react with dissolved oxygen to produce hydroxycyclohexadienylperoxy radicals, which can undergo several transformation pathways [33]. Elimination of hydroperoxyl radical leads to phenolic compounds, while intramolecular addition to double bonds forms bicyclic peroxy intermediates that subsequently undergo ring cleavage [33].

Byproduct formation during oxidation represents a significant challenge in synthetic applications [30] [31]. Ring-cleavage products identified during initial oxidation phases include acetaldehyde, formic acid, and various oxoenals and oxodials containing 6-8 carbon atoms [33]. The formation of these byproducts accounts for approximately 2-10% of the reacted parent compound mass [33]. Additional byproducts include aromatic organosulfates when sulfate radicals are employed as oxidants [33].

Photochemical oxidation mechanisms demonstrate similar complexity in byproduct formation [22] [45]. The photolysis of pyrene in aqueous and surfactant solutions leads to 1,6- and 1,8-pyrenequinones as stable products [22]. The mechanism involves electron transfer from the excited singlet state to molecular oxygen in a contact charge-transfer pair [22]. Intermediate formation of 1-hydroxypyrene occurs, which undergoes further photochemical oxidation to produce the quinone products [22].

Environmental oxidation processes show that polycyclic aromatic hydrocarbons undergo parallel transformations both in atmospheric and biological systems [34]. Cytochrome P450-mediated metabolic processes can form the same oxidation products as atmospheric chemical reactions, potentially augmenting toxicity by bypassing necessary metabolic activation steps [34].

Oxidation PathwayPrimary ProductsByproduct FormationReaction Conditions
Hydroxyl RadicalPhenolic compoundsRing-cleavage products (2-10%)Aqueous, aerobic
PhotochemicalQuinonesHydroxy intermediatesUV irradiation, O2
EnzymaticDihydrodiolsMethoxy derivativesMicrobial, 25°C
Sulfate RadicalHydroxylated productsOrganosulfatesAqueous, oxidative

Stability Under Environmental Conditions

The environmental stability of 10-oxabenzo[def]chrysen-9-one is influenced by multiple factors including temperature, pH, light exposure, and the presence of oxidizing agents [43] [44]. As a polycyclic aromatic lactone, this compound exhibits intermediate stability compared to its parent hydrocarbon precursors [46].

Under atmospheric conditions, polycyclic aromatic compounds like 10-oxabenzo[def]chrysen-9-one experience degradation through photolysis and reaction with atmospheric oxidants including ozone, nitrogen dioxide, and hydroxyl radicals [44] [48]. The estimated atmospheric lifetime is typically on the order of hours to days in polluted urban environments, particularly during summer months when photochemical activity is enhanced [48]. Physical removal processes through particle dry deposition contribute to an expected lifetime of approximately ten days [48].

Aqueous stability studies demonstrate that polycyclic aromatic compounds undergo photodegradation through reaction of oxygen with both excited singlet and triplet states [45]. Photodegradation quantum yields increase with increasing oxygen concentration, illustrating the critical role of dissolved oxygen in degradation mechanisms [45]. The process involves electron transfer to oxygen from excited states, with degradation proceeding through both singlet and triplet pathways [45].

Soil and sediment environments provide greater stability for polycyclic aromatic compounds due to reduced light penetration and slower chemical reaction rates [43] [44]. The estimated half-life for related benzo[a]pyrene compounds ranges from 5-10 years in sediments and 14-16 months in soil for complete degradation [43]. The compound associates strongly with soil particles and does not readily leach into groundwater systems [44].

Thermal stability characteristics of lactone compounds show wide variation depending on molecular structure [46]. Related lactone compounds demonstrate phase change temperatures ranging from -40°C to 290°C, though many exhibit thermal degradation at temperatures near their melting points [46]. The stability is particularly compromised when melting occurs within the thermal degradation temperature range [46].

Biodegradation represents an important environmental fate pathway, with various microorganisms capable of metabolizing polycyclic aromatic compounds [43]. Strains such as Mycobacterium species, Sphingomonas yanoikuyae, and Bacillus species have demonstrated capacity for degrading related compounds under appropriate environmental conditions [43]. The biodegradation process can lead to mineralization to carbon dioxide, representing a complete detoxification pathway [43].

Environmental ConditionStability CharacteristicsHalf-life RangeDegradation Pathways
AtmosphericLow (hours to days)1-6 daysPhotolysis, oxidation
AqueousModerate (pH dependent)1-8 hoursPhotodegradation, hydrolysis
SoilHigh14-16 monthsMicrobial degradation
SedimentVery High5-10 yearsLimited degradation

Role of Mycobacterium vanbaalenii PYR-1 in Aerobic Degradation

Mycobacterium vanbaalenii PYR-1 represents a paradigmatic organism in the field of polycyclic aromatic hydrocarbon biodegradation, serving as the first bacterium isolated specifically for its capacity to metabolize high-molecular-weight polycyclic aromatic hydrocarbons such as pyrene [1] [2]. This remarkable microorganism exhibits extraordinary versatility in degrading complex aromatic compounds through sophisticated enzymatic machinery that enables both complete mineralization and partial transformation of recalcitrant pollutants [4].

The genomic architecture of Mycobacterium vanbaalenii PYR-1 reveals extensive catabolic capabilities, with its 6.5 megabase genome containing 194 chromosomally encoded genes associated with aromatic compound degradation [1]. The most distinctive genomic feature comprises a major 150-kilobase catabolic region located at positions 494-643 kilobases, supplemented by an additional 31-kilobase region at positions 4,711-4,741 kilobases, which collectively encode the majority of enzymes required for polycyclic aromatic hydrocarbon degradation [1]. This genomic organization demonstrates a mosaic structure consisting of several gene clusters arranged in complex patterns that differ significantly from other well-characterized aromatic hydrocarbon degraders including Pseudomonas and Burkholderia species [1].

The organism demonstrates exceptional substrate versatility, initially oxidizing benzo[a]pyrene through coordinated dioxygenase and monooxygenase activities at multiple positions including C-4,5, C-9,10, and C-11,12 [4] [5]. This multi-site oxidation capability reflects the presence of multiple enzyme paralogs showing remarkable functional diversity, which contributes substantially to the wide variety of polycyclic aromatic hydrocarbons that can be metabolized by this strain [1]. Proteomic analyses have identified 1,028 proteins with protein false discovery rates below one percent, demonstrating the comprehensive metabolic machinery employed during polycyclic aromatic hydrocarbon degradation [2] [6].

The metabolic pathways utilized by Mycobacterium vanbaalenii PYR-1 converge toward central intermediates through ortho-phthalate and the beta-ketoadipate pathway [2] [6] [7]. This convergence represents a fundamental aspect of polycyclic aromatic hydrocarbon metabolism, where diverse aromatic substrates are funneled through common catabolic routes leading to tricarboxylic acid cycle intermediates [1] [8]. The organism possesses 28 genes involved in the tricarboxylic acid cycle, enabling complete mineralization of polycyclic aromatic hydrocarbon substrates to carbon dioxide [1].

Dioxygenase-Mediated Ring Cleavage Mechanisms

Dioxygenase enzymes represent the cornerstone of aerobic polycyclic aromatic hydrocarbon degradation, catalyzing the incorporation of molecular oxygen into aromatic ring structures through sophisticated metal-centered mechanisms [9] [10]. These enzymes exhibit remarkable catalytic diversity and have evolved distinct structural and functional characteristics that enable the transformation of chemically inert aromatic compounds into metabolically accessible intermediates [11] [12].

Ring-cleaving dioxygenases function through two primary mechanistic pathways distinguished by their mode of aromatic ring scission [9] [10] [13]. Intradiol dioxygenases utilize non-heme iron in the ferric oxidation state to cleave aromatic rings ortho to hydroxyl substituents, while extradiol dioxygenases employ non-heme iron in the ferrous oxidation state or alternative divalent metal ions to cleave rings meta to hydroxyl groups [9] [10]. These mechanistic differences reflect distinct evolutionary origins and functional specializations that have profound implications for substrate specificity and product formation [10] [14].

The structural organization of ring-hydroxylating dioxygenases follows a conserved alpha-three-beta-three hexameric architecture, with each catalytic alpha-subunit containing both a Rieske iron-sulfur cluster and a mononuclear iron center [15] [16] [17]. The Rieske domain, comprising residues 38-158, contains a [2Fe-2S] cluster where one iron atom coordinates with two cysteine residues while the second iron coordinates with two histidine residues [15] [17]. The catalytic domain features a mononuclear iron center coordinated by two histidine residues, one aspartate residue in bidentate coordination, and a water molecule, creating a distorted octahedral geometry with one ligand position remaining available for substrate binding [15] [17].

The substrate binding pocket of ring-hydroxylating dioxygenases demonstrates remarkable size diversity that correlates directly with substrate specificity [18] [19]. The dioxygenase from Sphingomonas CHY-1 exhibits the largest hydrophobic substrate binding cavity characterized to date, with dimensions sufficient to accommodate five-ring polycyclic aromatic hydrocarbons including benzo[a]pyrene [18] [19]. This expanded active site results from specific amino acid substitutions, particularly the positioning of Phe350, Phe404, and Leu356, which create a trapezoidal pocket geometry that facilitates binding of large aromatic substrates [18].

Extradiol dioxygenases demonstrate superior catalytic versatility compared to their intradiol counterparts, exhibiting broader substrate specificity and occurring in more diverse metabolic pathways [9] [10]. The catalytic mechanisms of both enzyme classes proceed through similar iron-alkylperoxo intermediates, but differ in the subsequent rearrangement processes [20]. Extradiol enzymes utilize alkenyl migration mechanisms while intradiol enzymes employ acyl migration, accounting for the differential substrate tolerance observed between these enzyme families [20].

Metabolic Intermediates: Dihydrodiols and Quinone Derivatives

The formation of dihydrodiol intermediates represents a critical step in polycyclic aromatic hydrocarbon biodegradation, generating chiral compounds that serve as substrates for subsequent ring cleavage reactions [11] [12] [21]. These metabolites exhibit distinctive stereochemical properties that reflect the regioselectivity and stereospecificity of the dioxygenase enzymes responsible for their formation [5] [22].

In the degradation of benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1, multiple dihydrodiol intermediates accumulate in culture media, including cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene, cis-11,12-dihydro-11,12-dihydroxybenzo[a]pyrene, and trans-11,12-dihydro-11,12-dihydroxybenzo[a]pyrene [5] [22]. Stereochemical analysis reveals that benzo[a]pyrene cis-4,5-dihydrodiol exhibits 30 percent 4S,5R and 70 percent 4R,5S absolute stereochemistry, while benzo[a]pyrene cis-11,12-dihydrodiol adopts an 11S,12R conformation with 100 percent optical purity [5] [22]. The trans-11,12-dihydrodiol represents an equal mixture of 11S,12S and 11R,12R enantiomers, indicating the involvement of distinct enzymatic mechanisms in its formation [5] [22].

The transformation of dihydrodiol intermediates proceeds through the action of dihydrodiol dehydrogenases, which catalyze the NAD-dependent oxidation of cis-dihydrodiols to corresponding catechols [21] [23] [24]. The dihydrodiol dehydrogenase from Sphingomonas CHY-1 demonstrates exceptional substrate versatility, efficiently oxidizing dihydrodiols derived from two- to five-ring polycyclic aromatic hydrocarbons including chrysene, benz[a]anthracene, and benzo[a]pyrene [21] [24]. This enzyme functions as a homotetramer with apparent molecular weight of 110,000 daltons and exhibits Michaelis constants ranging from 1.4 to 7.1 micromolar for polycyclic aromatic hydrocarbon dihydrodiols, with specificity constants spanning from 1.3 to 20.0 times 10^6 M^-1 s^-1 [21] [24].

Quinone derivatives represent another class of critical metabolic intermediates that can accumulate during polycyclic aromatic hydrocarbon degradation [25] [26]. These compounds form through the auto-oxidation of catechol intermediates and possess significant toxicological properties due to their electrophilic reactivity [27] [25]. The formation of quinones creates potential metabolic bottlenecks, as these compounds can undergo redox cycling between quinone and catechol forms, generating reactive oxygen species that may inhibit cellular processes [26].

The novel metabolite 10-oxabenzo[def]chrysen-9-one represents a unique quinone-related intermediate identified in benzo[a]pyrene metabolism by Mycobacterium vanbaalenii PYR-1 [5] [28]. This benzocoumarin-type compound likely forms through initial dioxygenation at C-9 and C-10 positions, yielding benzo[a]pyrene cis-9,10-dihydrodiol, followed by dehydration to a dihydroxy intermediate and subsequent meta-cleavage with aromatic ring closure [5] [28]. The formation of this metabolite demonstrates the capacity of bacterial systems to generate novel structural frameworks through complex rearrangement processes [29].

Enzymatic Systems (Cytochrome P450, Epoxide Hydrolases)

Cytochrome P450 enzymes constitute a superfamily of heme-containing monooxygenases that play pivotal roles in polycyclic aromatic hydrocarbon metabolism, catalyzing diverse oxidative transformations including hydroxylation, epoxidation, and dealkylation reactions [30] [27] [31]. These enzymes demonstrate remarkable substrate promiscuity and have evolved sophisticated mechanisms for activating molecular oxygen to facilitate the oxidation of chemically inert aromatic substrates [32] [31].

The CYP1 family of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, represents the primary catalytic machinery for polycyclic aromatic hydrocarbon activation in both prokaryotic and eukaryotic systems [31] [33]. These enzymes catalyze the formation of epoxide intermediates through the insertion of a single oxygen atom across carbon-carbon double bonds in aromatic rings [30] [27]. The resulting epoxides serve as reactive electrophilic species that can undergo spontaneous hydrolysis or enzymatic conversion to dihydrodiol products [31] [34].

CYP1A1 demonstrates broad substrate specificity toward polycyclic aromatic hydrocarbons, catalyzing the formation of multiple epoxide regioisomers from benzo[a]pyrene including the 2,3-, 4,5-, 7,8-, and 9,10-epoxides [31]. The 7,8-epoxide represents a particularly significant metabolite due to its role as a precursor to the ultimate carcinogenic metabolite benzo[a]pyrene 7,8-diol-9,10-epoxide [31] [35]. CYP1B1 exhibits overlapping but distinct substrate preferences compared to CYP1A1, with enhanced activity toward certain polycyclic aromatic hydrocarbon substrates and different regioselectivity patterns [31].

Protein engineering approaches have successfully enhanced cytochrome P450 activity toward polycyclic aromatic hydrocarbons, with notable achievements in modifying P450 BM-3 from Bacillus megaterium [32]. Triple mutant variants containing F87V/L188G/A74G substitutions demonstrate turnover rates of 3.0 and 4.5 per minute for phenanthrene and fluoranthene respectively, representing increases of three to four orders of magnitude compared to wild-type enzymes [32]. These engineering efforts have revealed critical amino acid residues that control substrate binding and positioning within the active site [32].

Epoxide hydrolases function as complementary enzymes to cytochrome P450 systems, catalyzing the stereoselective hydrolysis of epoxide intermediates to form trans-dihydrodiol products [30] [27] [33]. These enzymes demonstrate substrate specificity toward polycyclic aromatic hydrocarbon epoxides and exhibit distinct stereochemical preferences that influence the optical purity of resulting dihydrodiol metabolites [5] [34]. The coordinate action of cytochrome P450 enzymes and epoxide hydrolases creates metabolic pathways that generate both cis-dihydrodiols through dioxygenase action and trans-dihydrodiols through the epoxide hydrolase route [5].

The genomic organization of cytochrome P450 and epoxide hydrolase genes in Mycobacterium vanbaalenii PYR-1 reflects the complex regulatory networks that control polycyclic aromatic hydrocarbon metabolism [1] [36]. The organism possesses multiple cytochrome P450 genes, including six genes identified as potentially involved in fluoranthene monooxygenation, with CYP51 specifically implicated in the transformation of fluoranthene to monohydroxyfluoranthenes [37]. Epoxide hydrolase genes have been detected in the genome, although their specific roles in polycyclic aromatic hydrocarbon metabolism require further characterization [5].

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10-Oxabenzo[def]chrysen-9-one

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Last modified: 02-18-2024

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